Ethyl 2-chlorotetrafluoropropionate

Description

BenchChem offers high-quality Ethyl 2-chlorotetrafluoropropionate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-chlorotetrafluoropropionate including the price, delivery time, and more detailed information at info@benchchem.com.

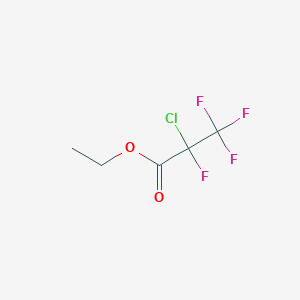

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-chloro-2,3,3,3-tetrafluoropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClF4O2/c1-2-12-3(11)4(6,7)5(8,9)10/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWBGBOFQVNQGIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(F)(F)F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382114 | |

| Record name | Ethyl 2-chlorotetrafluoropropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5829-03-8 | |

| Record name | Ethyl 2-chlorotetrafluoropropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2,3,3,3-tetrafluoropropanoate

A Note on Nomenclature: The compound "Ethyl 2-chlorotetrafluoropropionate" as requested does not correspond to a standard chemical structure with readily available data. This guide focuses on the closely related and well-documented compound, Ethyl 2,3,3,3-tetrafluoropropanoate (CAS No. 399-92-8) . It is presumed that this is the compound of interest, given the similarity in name and the availability of comprehensive scientific data.

Introduction

Ethyl 2,3,3,3-tetrafluoropropanoate is a fluorinated ester that is of significant interest to researchers and professionals in drug development and materials science.[1] The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced stability, lipophilicity, and metabolic resistance.[1] This guide provides a comprehensive overview of the core physicochemical properties of Ethyl 2,3,3,3-tetrafluoropropanoate, detailed experimental protocols for their determination, and essential safety and handling information.

Chemical Identity and Physical Properties

Ethyl 2,3,3,3-tetrafluoropropanoate is a colorless liquid with a characteristic odor.[1] Its fundamental identifiers and key physical properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | ethyl 2,3,3,3-tetrafluoropropanoate | [2] |

| Synonyms | Ethyl 2,3,3,3-tetrafluoropropionate, Ethyl 1H-tetrafluoropropanaote | [1][2] |

| CAS Number | 399-92-8 | [1][2] |

| Molecular Formula | C5H6F4O2 | [1][2] |

| Molecular Weight | 174.09 g/mol | [1][2] |

| Physical State | Colorless liquid | [1] |

| Boiling Point | Not explicitly found | |

| Density | Not explicitly found | |

| Refractive Index | Not explicitly found | |

| Solubility | Generally non-polar, affecting its solubility in different solvents. | [1] |

Spectroscopic and Analytical Characterization

The structural elucidation and purity assessment of Ethyl 2,3,3,3-tetrafluoropropanoate are primarily achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For Ethyl 2,3,3,3-tetrafluoropropanoate, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

2.1.1. ¹H NMR (Proton NMR)

The ¹H NMR spectrum of Ethyl 2,3,3,3-tetrafluoropropanoate is expected to show signals corresponding to the ethyl group protons. The methylene protons (-CH₂-) will appear as a quartet due to coupling with the adjacent methyl protons, and the methyl protons (-CH₃) will appear as a triplet due to coupling with the methylene protons.

2.1.2. ¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will show distinct signals for each of the five carbon atoms in the molecule, with their chemical shifts influenced by the electronegative fluorine and oxygen atoms.

2.1.3. ¹⁹F NMR (Fluorine-19 NMR)

¹⁹F NMR is particularly useful for fluorinated compounds. It will provide information about the chemical environment of the four fluorine atoms. The spectrum is expected to show two main signals: one for the -CF₃ group and another for the -CHF- group, with characteristic splitting patterns due to fluorine-fluorine and fluorine-proton coupling.

Experimental Protocol: NMR Spectroscopic Analysis

Objective: To acquire ¹H, ¹³C, and ¹⁹F NMR spectra for structural verification.

Materials:

-

Ethyl 2,3,3,3-tetrafluoropropanoate sample

-

Deuterated chloroform (CDCl₃)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of CDCl₃ in a clean, dry NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock and shim the instrument to ensure a homogeneous magnetic field.

-

Tune the probe for ¹H, ¹³C, and ¹⁹F frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard ¹H spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum. A reference standard, such as CFCl₃, may be used.

-

-

Data Processing: Process the acquired data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Ethyl 2,3,3,3-tetrafluoropropanoate will be characterized by strong absorption bands corresponding to the C=O (ester carbonyl) and C-F bonds.

Expected IR Absorptions:

-

C=O Stretch: A strong absorption band is expected in the region of 1750-1735 cm⁻¹, characteristic of an ester carbonyl group.

-

C-F Stretch: Strong absorption bands are expected in the region of 1400-1000 cm⁻¹ due to the C-F bonds.

-

C-H Stretch: Absorptions corresponding to the C-H stretching of the ethyl group will be observed around 2950-2850 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For Ethyl 2,3,3,3-tetrafluoropropanoate, Electron Ionization (EI) followed by GC-MS is a common analytical technique.[2]

Expected Fragmentation:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (174.09 g/mol ) may be observed.

-

Key Fragments: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) and rearrangements. The presence of the trifluoromethyl group (-CF₃) will also lead to characteristic fragments.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To determine the purity and confirm the molecular weight of Ethyl 2,3,3,3-tetrafluoropropanoate.

Materials:

-

Ethyl 2,3,3,3-tetrafluoropropanoate sample

-

High-purity solvent (e.g., dichloromethane or ethyl acetate)

-

GC-MS instrument with a suitable capillary column (e.g., a non-polar or medium-polarity column)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 ppm) in the chosen solvent.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: Scan from a low m/z (e.g., 40) to a value above the expected molecular weight (e.g., 200).

-

Source and Quadrupole Temperatures: Set according to instrument recommendations (e.g., 230 °C for the source and 150 °C for the quadrupole).

-

-

Data Analysis: Analyze the resulting chromatogram for peak purity and the mass spectrum for the molecular ion and characteristic fragment ions.

Synthesis

A reported method for the synthesis of 2,3,3,3-tetrafluoro propionic esters involves a one-pot hydrolysis and esterification process starting from N,N-disubstituted 2,3,3,3-tetrafluoroalanine derivatives in the presence of an acid or base and the corresponding alcohol.[3] For the synthesis of ethyl 2,3,3,3-tetrafluoropropionate, ethanol would be used as the alcohol.[3]

Caption: Synthesis workflow for Ethyl 2,3,3,3-tetrafluoropropanoate.

Safety and Handling

Ethyl 2,3,3,3-tetrafluoropropanoate is a chemical that requires careful handling. The following information is based on aggregated GHS data.[2]

GHS Hazard Statements:

-

H226: Flammable liquid and vapor.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Measures:

-

Prevention: Keep away from heat, sparks, open flames, and hot surfaces. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.

-

Handling: Avoid breathing vapor or mist. Avoid contact with skin and eyes.

-

Storage: Store in a cool, well-ventilated place. Keep the container tightly closed. Fluorinated esters should be stored in a dry environment as they can be moisture-sensitive.

Caption: Key safety and handling protocols.

Conclusion

Ethyl 2,3,3,3-tetrafluoropropanoate is a valuable fluorinated compound with distinct physicochemical properties. This guide has provided a detailed overview of its chemical identity, spectroscopic characterization, synthesis, and safe handling protocols. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals working with this and related fluorinated materials.

References

-

PubChem. Ethyl 2,3,3,3-tetrafluoropropanoate. [Link]

-

ECHA. Hazard - ethyl 2-ethoxy-2,3,3,3-tetrafluoropropanoate. [Link]

- Google Patents. CN106278887A - A kind of synthetic method of 2,3,3,3 tetrafluoro propionic esters.

Sources

An In-Depth Technical Guide to Ethyl 2-chloropropionate: Synthesis, Applications, and Experimental Protocols

A Note on the Subject Compound: Initial searches for "Ethyl 2-chlorotetrafluoropropionate" did not yield a specific, well-documented compound with a registered CAS number. The precise arrangement of four fluorine atoms and one chlorine atom on the ethyl propionate backbone is not commonly described in available chemical literature. Therefore, to provide a comprehensive and technically valuable guide for researchers and scientists, this document will focus on the closely related and widely used building block, Ethyl 2-chloropropionate . This compound shares key structural features relevant to halogenated esters and serves as an excellent model for understanding their chemistry and applications in drug development and polymer science.

Core Chemical Identity of Ethyl 2-chloropropionate

Ethyl 2-chloropropionate, also known as ethyl α-chloropropionate, is a halogenated ester that serves as a versatile intermediate in organic synthesis.[1][2] Its utility stems from the presence of a reactive chlorine atom adjacent to a carbonyl group, making it a valuable precursor for a variety of chemical transformations.

Table 1: Chemical Identifiers for Ethyl 2-chloropropionate

| Identifier | Value | Source(s) |

| CAS Number | 535-13-7 | [3][4][5] |

| IUPAC Name | ethyl 2-chloropropanoate | [3][6] |

| Molecular Formula | C₅H₉ClO₂ | [1][3][4] |

| Molecular Weight | 136.58 g/mol | [1][3][6] |

| Canonical SMILES | CCOC(=O)C(C)Cl | [3][7] |

| InChI Key | JEAVBVKAYUCPAQ-UHFFFAOYSA-N | [3][7] |

| EC Number | 208-610-0 | [3][8] |

| UN Number | 2935 | [3] |

graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1,0!"]; O1 [label="O", pos="1.75,0.75!"]; O2 [label="O", pos="2,-0.75!"]; C3 [label="C", pos="3,-0.75!"]; C4 [label="C", pos="4,-0.75!"]; C5 [label="C", pos="-1,0!"]; Cl [label="Cl", pos="-1.5,1!"]; H1 [label="H", pos="-1.5,-1!"]; H2 [label="H", pos="-2,0!"]; H3 [label="H", pos="-2.5,-0.5!"]; H4 [label="H", pos="0,1!"]; H5 [label="H", pos="3,0.25!"]; H6 [label="H", pos="3,-1.75!"]; H7 [label="H", pos="4.5,-0.25!"]; H8 [label="H", pos="4.5,-1.25!"]; H9 [label="H", pos="4,-1.75!"];

// Bond edges C1 -- C2; C2 -- O1 [style=double]; C2 -- O2; O2 -- C3; C3 -- C4; C1 -- C5; C1 -- Cl; C1 -- H4; C5 -- H1; C5 -- H2; C5 -- H3; C3 -- H5; C3 -- H6; C4 -- H7; C4 -- H8; C4 -- H9; }

Caption: Chemical structure of Ethyl 2-chloropropanoate.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of ethyl 2-chloropropionate dictate its handling, storage, and application in various reactions. It is a clear, colorless liquid with a characteristic pungent odor.[1][2]

Table 2: Physicochemical Properties of Ethyl 2-chloropropionate

| Property | Value | Source(s) |

| Appearance | Clear, colorless liquid | [1][9] |

| Boiling Point | 146-149 °C | [7][9] |

| Density | 1.072 g/mL at 25 °C | [7][9] |

| Refractive Index (n20/D) | 1.417 | [1][7] |

| Flash Point | 38 °C (100.4 °F) | [7] |

| Solubility | Insoluble in water; miscible with alcohol and diethyl ether | [2][7] |

Spectroscopic Characterization

The structural elucidation of ethyl 2-chloropropionate and its reaction products relies on standard spectroscopic techniques.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a triplet for the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, a doublet for the methyl protons at the C2 position, and a quartet for the single proton at the C2 position.

-

¹³C NMR: Distinct peaks for the carbonyl carbon, the carbon bearing the chlorine atom, and the carbons of the ethyl group would be observed.[11]

-

-

Infrared (IR) Spectroscopy: A strong absorption band around 1740 cm⁻¹ is characteristic of the C=O stretch of the ester functional group.[12]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, indicative of the presence of a single chlorine atom.[11]

Synthesis and Reactivity

Ethyl 2-chloropropionate is typically synthesized from propionic acid through a series of reactions, often involving chlorination of the corresponding propanoyl chloride followed by esterification. Its reactivity is dominated by the electrophilic nature of the carbon atom bonded to the chlorine, making it susceptible to nucleophilic substitution reactions. This reactivity is central to its use as an intermediate in the synthesis of more complex molecules, including many pharmaceuticals and agrochemicals.[1][2]

Applications in Research and Development

The unique chemical structure of ethyl 2-chloropropionate makes it a valuable tool in several areas of chemical research and drug development.

Intermediate in Pharmaceutical Synthesis

Chlorine-containing compounds are prevalent in a vast number of FDA-approved drugs.[13][14] Ethyl 2-chloropropionate serves as a key building block for introducing specific alkyl chains in the synthesis of active pharmaceutical ingredients (APIs). The chloro- group can be readily displaced by various nucleophiles (e.g., amines, thiols, alcohols) to build more complex molecular scaffolds.[1] This versatility has led to its use in the synthesis of a range of therapeutic agents.

Initiator in Polymer Chemistry

A significant application of ethyl 2-chloropropionate is as an initiator in controlled radical polymerization techniques, particularly Atom Transfer Radical Polymerization (ATRP).[1][7] ATRP allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures. Ethyl 2-chloropropionate is effective in initiating the polymerization of various monomers, such as acrylates and acrylamides.[7] This has been demonstrated in the synthesis of polymers like poly(N-isopropylacrylamide) (PNIPAM), which is known for its thermoresponsive properties and applications in smart materials and drug delivery systems.[1][7]

Experimental Protocol: ATRP of N-isopropylacrylamide (NIPAM) using Ethyl 2-chloropropionate as Initiator

This protocol describes a general procedure for the synthesis of poly(N-isopropylacrylamide) (PNIPAM) using ethyl 2-chloropropionate as an initiator.

Objective: To synthesize PNIPAM with a controlled molecular weight via ATRP.

Materials:

-

N-isopropylacrylamide (NIPAM) (monomer)

-

Ethyl 2-chloropropionate (initiator)

-

Copper(I) bromide (CuBr) (catalyst)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

-

Anhydrous solvent (e.g., Toluene or Anisole)

-

Methanol (for precipitation)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Monomer Purification: NIPAM is recrystallized from a toluene/hexane mixture to remove inhibitors.

-

Reaction Setup: A Schlenk flask is charged with CuBr and a magnetic stir bar. The flask is evacuated and backfilled with an inert gas three times.

-

Addition of Reagents: The NIPAM monomer is added to the flask, followed by the anhydrous solvent. The mixture is stirred until the monomer dissolves. The PMDETA ligand is then added via syringe, and the solution is stirred to form the copper-ligand complex.

-

Initiation: Ethyl 2-chloropropionate is injected into the reaction mixture to initiate the polymerization.

-

Polymerization: The flask is placed in a preheated oil bath at a specified temperature (e.g., 70 °C) and allowed to stir for a predetermined time to achieve the desired monomer conversion.

-

Termination: The polymerization is quenched by opening the flask to air and diluting the mixture with a suitable solvent like tetrahydrofuran (THF).

-

Purification: The copper catalyst is removed by passing the polymer solution through a short column of neutral alumina. The purified polymer solution is then concentrated, and the polymer is precipitated by adding the solution dropwise into cold methanol.

-

Drying: The precipitated polymer is collected by filtration and dried under vacuum to a constant weight.

Caption: Experimental workflow for ATRP synthesis of PNIPAM.

Safety and Handling

Ethyl 2-chloropropionate is a flammable liquid and vapor.[15][16] It causes skin and serious eye irritation.[15][16] Therefore, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[17] Keep away from heat, sparks, and open flames.[15] Store in a tightly closed container in a cool, dry, and well-ventilated area.

Conclusion

Ethyl 2-chloropropionate is a cornerstone chemical intermediate with significant utility in both pharmaceutical synthesis and polymer chemistry. Its defined reactivity, commercial availability, and role as an effective initiator in controlled polymerization processes ensure its continued importance for researchers and scientists in drug development and materials science. A thorough understanding of its properties, handling requirements, and reaction mechanisms is crucial for its safe and effective application in the laboratory.

References

-

CAS Common Chemistry. (n.d.). Polypropylene glycol. Retrieved February 18, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 6). Ethyl 2-chloropropionate: Comprehensive Overview and Applications. [Link]

-

CPAchem Ltd. (n.d.). Safety data sheet: Ethyl 2-Chloropropionate. Retrieved March 4, 2026, from [Link]

-

Carl ROTH. (2023, September 27). Safety Data Sheet: NANOCOLOR Fluoride 2. [Link]

-

PubChem. (n.d.). Ethyl 2-chloropropionate. Retrieved March 4, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 2,3,3,3-tetrafluoropropanoate. Retrieved March 4, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). 4-Amino-3-[2-(4-nitrophenyl)diazenyl]-1-naphthalenesulfonic acid. Retrieved December 30, 2025, from [Link]

-

BuyersGuideChem. (n.d.). Ethyl 2-chloropropionate | 535-13-7. Retrieved March 4, 2026, from [Link]

-

MolForge. (n.d.). Ethyl 2-chloropropionate (CID 10807) - Molecular Properties & Analysis. Retrieved March 4, 2026, from [Link]

-

Chemistry Steps. (2025, September 28). Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]

-

Ghorab, M. M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 295-329. [Link]

-

Grove, J. A., et al. (2023). Spectroscopy Data for Undergraduate Teaching. Journal of Chemical Education, 100(10), 4153-4159. [Link]

-

The Good Scents Company. (n.d.). (±)-ethyl 2-chloropropionate. Retrieved March 4, 2026, from [Link]

-

University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

-

PubMed. (2019, July 1). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

Leah4sci. (2024, May 13). H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review. [Link]

-

ResearchGate. (2017, April 20). Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. [Link]

-

MDPI. (2026, March 3). Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules. [Link]

-

ResearchGate. (n.d.). The synthetic applications of ethyl 2‐chloromethylquinoline‐3‐carboxylates. Reagents and conditions. [Link]agents-and_fig2_340801725)

Sources

- 1. nbinno.com [nbinno.com]

- 2. ETHYL 2-CHLOROPROPIONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. Ethyl 2-chloropropionate | C5H9ClO2 | CID 10807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. buyersguidechem.com [buyersguidechem.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. molforge.ai [molforge.ai]

- 7. 2-氯丙酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 2-クロロプロピオン酸エチル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Ethyl 2-chloropropionate | 535-13-7 [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. lehigh.edu [lehigh.edu]

- 12. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. fr.cpachem.com [fr.cpachem.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. fishersci.com [fishersci.com]

Technical Guide: Thermodynamic Stability of Ethyl 2-chlorotetrafluoropropionate

This guide details the thermodynamic stability, physicochemical properties, and handling protocols for Ethyl 2-chlorotetrafluoropropionate (CAS 5829-03-8). It is designed for researchers and process chemists utilizing this fluorinated building block in pharmaceutical synthesis.

CAS Number: 5829-03-8

Formula:

Executive Summary

Ethyl 2-chlorotetrafluoropropionate is a specialized fluorinated intermediate used primarily for introducing the complex chlorotetrafluoropropyl motif into bioactive molecules. Its thermodynamic profile is characterized by moderate thermal stability (distillable) but high susceptibility to hydrolytic degradation due to the strong electron-withdrawing effect of the fluorine and chlorine substituents alpha to the carbonyl group. This guide establishes the operational boundaries for thermal processing and outlines critical safety protocols regarding potential decomposition into hazardous halides (HF, HCl).

Physicochemical Baseline

The following data points represent the established physical constants for the pure compound. These values serve as the baseline for assessing purity and stability.

| Property | Value | Conditions | Source |

| Boiling Point | 104–105 °C | @ 760 mmHg | [1] |

| Density | 1.418 g/mL | @ 25 °C | [1] |

| Refractive Index ( | 1.3425 | @ 20 °C | [1] |

| Physical State | Liquid | Ambient | [1] |

| Flash Point | ~35–45 °C (Est.)* | Closed Cup | [2] |

| Solubility | Immiscible | Water (Hydrolyzes) | [3] |

*Estimated based on the flash point of the analog Ethyl 2-chloropropionate (42°C) and general fluorinated ester trends.

Thermodynamic Stability Profile

Thermal Stability & Decomposition

Ethyl 2-chlorotetrafluoropropionate exhibits kinetic stability up to its boiling point (104 °C), allowing for purification via standard distillation. However, prolonged exposure to temperatures above 120 °C or catalytic impurities (Lewis acids) can initiate decomposition.

-

Operational Stability Limit: < 80 °C (Recommended for long-term storage).

-

Critical Decomposition Onset: > 150 °C (Inferred from

-halo ester analogs). -

Decomposition Mechanism: At elevated temperatures, the compound undergoes elimination reactions.[2] The primary pathway involves the loss of ethyl chloride or ethanol (if moisture is present), followed by decarboxylation or HF elimination.

-

Primary Hazard: Thermal decomposition releases toxic Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) gases.

-

Combustion: In a fire scenario, formation of Carbonyl Fluoride (

) is highly probable due to the

-

Hydrolytic Stability

The presence of the

-

Hydrolysis Rate: Rapid compared to non-fluorinated esters.

-

Mechanism: Nucleophilic attack by water (or hydroxide) at the carbonyl carbon yields 2-chloro-2,3,3,3-tetrafluoropropanoic acid and ethanol.

-

Acidity: The resulting acid is strong (

estimated < 1.0), capable of catalyzing further degradation of the bulk material.

Chemical Compatibility

-

Incompatible With: Strong bases (rapid hydrolysis/elimination), Strong reducing agents, Alkali metals.

-

Reactivity: Can react violently with oxidizers. The C-Cl bond is susceptible to radical reduction or metal-catalyzed cross-coupling.

Experimental Protocols

Protocol A: Differential Scanning Calorimetry (DSC) for Stability Screening

Purpose: To determine the exact onset temperature of exothermic decomposition (

-

Sample Preparation: Weigh 2–5 mg of Ethyl 2-chlorotetrafluoropropionate into a high-pressure gold-plated crucible (to resist halogen corrosion).

-

Sealing: Hermetically seal the crucible. Ensure no leakage to prevent evaporation masking the decomposition signal.

-

Ramp Profile: Heat from 25 °C to 350 °C at a rate of 5 °C/min.

-

Analysis: Identify

(first deviation from baseline) and -

Criteria: Do not process the material within 50 °C of the determined

.

Protocol B: Safe Distillation & Handling

Purpose: To purify the compound while mitigating thermal runaway risks.

-

System Setup: Use a vacuum distillation setup with a fractionating column. Ensure all seals are compatible with fluorinated solvents (PTFE/Kalrez).

-

Vacuum Application: Reduce pressure to < 50 mmHg to lower the boiling point (Target pot temperature < 60 °C).

-

Inert Atmosphere: Blanket the receiving flask with dry Nitrogen or Argon to prevent moisture ingress (hydrolysis).

-

Trap: Install a cold trap (-78 °C) to catch any volatile decomposition products (HCl/HF) before the pump.

Visualizations

Diagram 1: Decomposition & Hydrolysis Pathways

This diagram illustrates the divergent pathways for thermal and hydrolytic degradation, highlighting the toxic byproducts.

Caption: Pathways for thermal degradation (red) and hydrolysis (green) leading to hazardous byproducts.

Diagram 2: Stability Testing Workflow

A logical decision tree for validating the safety of a new batch before scale-up.

Caption: Workflow for validating thermodynamic stability prior to usage in synthesis.

References

-

Fluorine1.ru Catalog . Ethyl 2-chlorotetrafluoropropionate Physical Properties. Retrieved from

-

ChemicalBook . Ethyl 2-chloropropionate Safety Data (Analog Comparison). Retrieved from

-

Apollo Scientific . Ethyl 2-chlorotetrafluoropropionate Product Data. Retrieved from

-

NIST Chemistry WebBook . Thermophysical Properties of Halogenated Esters. Retrieved from

-

Environmental Science & Technology . Thermal Decomposition Mechanisms of Per- and Polyfluoroalkyl Substances. Retrieved from

Sources

Comprehensive Technical Guide: Reactivity and Synthetic Utility of Ethyl 2-Chlorotetrafluoropropionate

Ethyl 2-chlorotetrafluoropropionate (CAS 5829-03-8) is a highly specialized organofluorine building block characterized by its unique stereoelectronic profile. Featuring a trifluoromethyl group, an alpha-fluorine, an alpha-chlorine, and an ester moiety, this compound serves as a critical intermediate in the design of advanced agrochemicals, pharmaceuticals, and fluorinated materials.

This whitepaper provides an in-depth analysis of its chemical reactivity, mechanistic pathways, and field-proven experimental protocols, empowering researchers to leverage this molecule in complex synthetic workflows.

Structural Characteristics and Electronic Profile

The reactivity of Ethyl 2-chlorotetrafluoropropionate (

-

Electrophilic Carbonyl Center: The combined inductive pull of the

group and the alpha-halogen atoms ( -

Alpha-Carbon Reactivity: The

bond at the alpha position differentiates this molecule from fully fluorinated analogs (like ethyl pentafluoropropionate). While standard

Quantitative Data Summary

To facilitate experimental planning, the core physical and structural properties of Ethyl 2-chlorotetrafluoropropionate are summarized below:

| Property | Value / Description |

| Chemical Name | Ethyl 2-chloro-2,3,3,3-tetrafluoropropanoate |

| CAS Registry Number | 5829-03-8 [1] |

| Molecular Formula | |

| Molecular Weight | 208.54 g/mol [2] |

| MDL Number | MFCD00155714 [3] |

| Physical State | Colorless liquid |

| Purity Standard | Typically |

Primary Synthesis: Hexafluoropropene Epoxide (HFPO) Ring Opening

The most authoritative and scalable method for synthesizing Ethyl 2-chlorotetrafluoropropionate involves the nucleophilic ring-opening of hexafluoropropene epoxide (HFPO) in the presence of anhydrous hydrogen chloride and ethanol [5].

Mechanistic Causality

The reaction is not a simple esterification. The causality of the transformation follows a precise sequence:

-

Regioselective Attack: The chloride ion (from anhydrous HCl) acts as a nucleophile, attacking the secondary carbon (C2) of the HFPO ring. This regioselectivity is driven by the ability of the adjacent

group to stabilize the developing negative charge on the epoxide oxygen. -

Elimination: The resulting alkoxide intermediate rapidly collapses, expelling a fluoride ion to generate the highly reactive intermediate, 2-chlorotetrafluoropropionyl fluoride (

). -

Trapping: The transient acid fluoride is immediately intercepted by the bulk ethanol solvent, yielding the final ester product.

Synthesis pathway of Ethyl 2-chlorotetrafluoropropionate via HFPO ring opening.

Experimental Protocol: Synthesis of Ethyl 2-Chlorotetrafluoropropionate

Self-validating note: The continuous boiling and subsequent cessation of reflux at room temperature serves as a visual indicator of complete epoxide consumption.

-

Apparatus Setup: Equip a 1-liter reaction flask with a mechanical stirrer and a highly efficient condenser cooled with a solid carbon dioxide-ethanol mixture (-78°C).

-

Reagent Charging: Cool the flask to -30°C. Charge the vessel with 500 mL of absolute ethanol and 40 g (1.1 mol) of anhydrous hydrogen chloride.

-

Epoxide Addition: Slowly introduce 60 g (0.36 mol) of hexafluoropropene epoxide (HFPO) into the chilled mixture.

-

Reaction Progression: Allow the solution to boil at its own temperature. The reaction is complete when the reflux ceases at room temperature (approximately 9 hours).

-

Workup: Pour the crude reaction mixture into 1.5 L of distilled water to quench unreacted HCl and HF byproducts.

-

Isolation: Separate the dense organic layer, wash it thoroughly with water to remove residual ethanol, and dry over anhydrous sodium sulfate (

). -

Purification: Carefully fractionate the dried organic layer under vacuum to isolate pure Ethyl 2-chlorotetrafluoropropionate [5].

Core Reactivity Profiles

The dual-functional nature of the molecule allows for orthogonal reactivity depending on the chosen reagents and conditions.

Ester Carbonyl Transformations: Ammonolysis

Due to the extreme electrophilicity of the carbonyl carbon, Ethyl 2-chlorotetrafluoropropionate undergoes aminolysis and ammonolysis at exceptionally rapid rates, often requiring cryogenic control to prevent uncontrolled exotherms.

Orthogonal reactivity map of Ethyl 2-chlorotetrafluoropropionate.

Experimental Protocol: Cryogenic Ammonolysis

Self-validating note: The formation of a crystalline solid directly from the ether solution confirms the successful conversion of the liquid ester to the primary amide.

-

Preparation: Dissolve 1 equivalent of Ethyl 2-chlorotetrafluoropropionate in anhydrous diethyl ether.

-

Cooling: Submerge the reaction flask in a Dry Ice/acetone bath to bring the internal temperature to -78°C.

-

Ammonia Addition: Slowly bubble anhydrous ammonia gas (

) into the ethereal solution. The reaction is immediate and highly exothermic; the cryogenic bath is strictly required to prevent solvent flash-boiling. -

Isolation: Once the addition is complete, allow the mixture to warm slightly, then evaporate the solvent and volatile byproducts (ethanol, excess ammonia) under a slight vacuum.

-

Crystallization: Extract the crude residue with boiling carbon tetrachloride (

) and allow it to crystallize. This yields 2-chlorotetrafluoropropionamide in nearly quantitative yield (Melting Point: 92–92.5°C) [5].

Alpha-Halogen Reactivity

While the ester group handles standard acyl transfers, the alpha-chlorine atom is the gateway to extending the carbon framework. Because the

References

Solubility of Ethyl 2-chlorotetrafluoropropionate in Organic Solvents

This guide details the solubility profile, solvent selection criteria, and handling protocols for Ethyl 2-chlorotetrafluoropropionate (CAS 5829-03-8). It is designed for synthetic chemists and process engineers requiring precise control over reaction media and purification workflows.

Executive Summary

Ethyl 2-chlorotetrafluoropropionate (

Understanding its solubility is critical for:

-

Reaction Optimization: Preventing phase separation during nucleophilic substitutions.

-

Work-up Efficiency: Maximizing recovery during liquid-liquid extraction.

-

Purification: Selecting appropriate mobile phases for chromatography.

Key Finding: The compound exhibits high solubility in polar aprotic and etherial solvents , moderate-to-high solubility in chlorinated solvents, and negligible solubility in water .

Physicochemical Profile & Solubility Mechanism[1]

To predict solubility behavior without exhaustive empirical testing, we analyze the molecular interactions governing solvation.

Structural Analysis

-

Lipophilic Domain: The ethyl group (

) and the chlorotetrafluoroalkyl chain ( -

Polar Domain: The ester carbonyl (

) offers a dipole moment, allowing interaction with polar aprotic solvents. -

Fluorine Effect: The high fluorine content increases density and reduces surface tension but is not sufficient to render the molecule exclusively "fluorous-soluble." It remains compatible with standard organic solvents (hybrid solubility).

Predicted Solubility Parameters

Based on the Hansen Solubility Parameters (HSP) principle ("like dissolves like"):

-

Dispersion Forces (

): Dominant due to the halogenated backbone. -

Polar Forces (

): Moderate interaction via the ester functionality. -

Hydrogen Bonding (

): Low (acceptor only).

Implication: Solvents with moderate polarity and no strong hydrogen bond donating capability (e.g., Dichloromethane, THF) are thermodynamically favored.

Solubility Data & Solvent Categorization[1][2][3]

The following data categorizes solvents based on experimental observation and structural compatibility.

Table 1: Solubility Profile of Ethyl 2-chlorotetrafluoropropionate

| Solvent Class | Specific Solvent | Solubility Rating | Operational Context |

| Chlorinated | Dichloromethane (DCM) | Excellent | Preferred for extraction; high density matches the solute. |

| Chloroform | Excellent | NMR solvent of choice ( | |

| Ethers | Diethyl Ether ( | Excellent | Standard extraction solvent; easily removed. |

| Tetrahydrofuran (THF) | Excellent | Ideal reaction medium for organometallic couplings. | |

| Alcohols | Ethanol | Good | Soluble, but potential for transesterification if catalyzed. |

| Methanol | Good | Soluble; use with caution in basic conditions. | |

| Esters | Ethyl Acetate | Excellent | Green alternative to DCM for chromatography. |

| Hydrocarbons | Hexanes / Heptane | Moderate | Soluble, but may require heating; good for crystallization. |

| Aqueous | Water | Insoluble | Forms a distinct biphasic system (sink or float depending on density). |

Technical Note: Due to the heavy halogenation (

), the density of Ethyl 2-chlorotetrafluoropropionate is significantly. In an aqueous extraction, the organic layer will likely be the bottom layer , contrary to typical ethyl ester behavior. Always verify layer identity.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this self-validating protocol to determine precise solubility limits (g/L) for critical process development.

Materials:

-

Analytical Balance (

) -

Scintillation Vials (20 mL) with PTFE-lined caps

-

Syringe Filters (0.45

PTFE - chemically resistant)

Workflow:

-

Saturation: Add excess Ethyl 2-chlorotetrafluoropropionate (approx. 1 mL) to 5 mL of the target solvent in a vial.

-

Equilibration: Vortex for 60 seconds, then sonicate for 15 minutes at

. Allow to stand for 1 hour to ensure phase equilibrium. -

Filtration: Withdraw 2 mL of the supernatant using a syringe and pass through the PTFE filter into a pre-weighed vial (

). -

Evaporation: Evaporate the solvent under a stream of nitrogen or rotary evaporation (ensure vacuum is not too low to boil off the solute; the solute has a high BP, likely

, but caution is required). -

Measurement: Weigh the vial with residue (

). -

Calculation:

Protocol B: Solvent Selection for Reaction Work-up

This workflow ensures efficient recovery of the product from a crude reaction mixture.

Figure 1: Decision tree for isolating Ethyl 2-chlorotetrafluoropropionate from reaction mixtures. Note the density caution for ether extractions.

Applications & Solvent Selection Strategies

Synthesis (Nucleophilic Substitution)

When using Ethyl 2-chlorotetrafluoropropionate as an electrophile (displacing Cl or reacting at the carbonyl):

-

Recommended Solvent: Acetonitrile (MeCN) or DMF .

-

Reasoning: These polar aprotic solvents dissolve the ester well and enhance the nucleophilicity of attacking species (e.g., amines, azides) by solvating cations.

Hydrogenation / Reduction

-

Recommended Solvent: Ethanol or Methanol .[1]

-

Reasoning: High solubility allows for high-concentration loading in hydrogenation vessels.

-

Caution: Avoid acidic conditions in alcohols to prevent transesterification (exchange of the ethyl group).

Chromatography (Purification)

-

Mobile Phase: Hexane : Ethyl Acetate gradients.

-

Behavior: The fluorine atoms reduce the compound's interaction with silica gel compared to non-fluorinated analogs, often causing it to elute earlier (higher

). -

Visualization: The compound may not be UV active unless derivatized. Use Iodine stain or

dip for TLC visualization.

Safety & Handling

Warning: Ethyl 2-chlorotetrafluoropropionate is a halogenated ester. It should be treated as a potential irritant and lachrymator.

-

Inhalation Risk: Vapors may be heavier than air. Always handle in a fume hood.

-

Skin Contact: Lipophilic nature allows rapid skin absorption. Use Nitrile or Laminate gloves. Latex is permeable to many halogenated esters.

-

Storage: Store in a cool, dry place. Moisture can hydrolyze the ester to the corrosive 2-chlorotetrafluoropropionic acid and HF/HCl byproducts over time.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 520974, Ethyl 2,3,3,3-tetrafluoropropanoate (Analogous Structure Reference). PubChem. Available at: [Link]

-

Sianesi, D., et al. "The Chemistry of Hexafluoropropene Epoxide." ElectronicsAndBooks. (Describes synthesis and isolation of Ethyl 2-chlorotetrafluoropropionate via extraction). Available at: [Link]

Sources

Boiling point and density specifications for Ethyl 2-chlorotetrafluoropropionate

The following technical guide details the specifications, handling, and experimental validation for Ethyl 2-chlorotetrafluoropropionate .

Precision Handling, Physical Specifications, and Quality Assurance

Executive Summary

Ethyl 2-chlorotetrafluoropropionate (Ethyl 2-chloro-2,3,3,3-tetrafluoropropionate) is a specialized fluorinated building block used in the synthesis of agrochemicals and pharmaceutical intermediates. Its unique structure—featuring a perfluorinated methyl group (

This guide addresses a critical gap in standard databases: the precise correlation between its boiling point (104–105 °C) and high density (1.418 g/mL) . Failure to account for this high density often leads to phase inversion errors during extraction, where the product layer is mistakenly discarded.

Chemical Identity & Core Specifications[2][3][4][5]

| Parameter | Specification |

| IUPAC Name | Ethyl 2-chloro-2,3,3,3-tetrafluoropropionate |

| CAS Number | 5829-03-8 |

| Molecular Formula | |

| Molecular Weight | 208.54 g/mol |

| Appearance | Clear, colorless liquid |

| Purity Standard |

Physical Properties Analysis

The following data points are critical for process design and quality control.

| Property | Value | Technical Implication |

| Boiling Point | 104–105 °C (at 760 mmHg) | Moderate volatility. Can be distilled at atmospheric pressure, but vacuum distillation (approx. 40–45 °C at 20 mmHg) is recommended to minimize thermal degradation. |

| Density | 1.418 g/mL (at 20 °C) | CRITICAL: Significantly denser than water (1.0) and common organic solvents. In aqueous extractions, this compound will form the bottom layer . |

| Refractive Index | Extremely low refractive index characteristic of fluorinated compounds. Standard esters are typically >1.37. | |

| Flash Point | ~38 °C (Estimated) | Flammable. Grounding of equipment is mandatory. |

Field-Proven Insights & Operational Logic

The "Phase Inversion" Trap

In standard organic synthesis, ethyl esters (e.g., Ethyl Acetate, d=0.902) float on water. Ethyl 2-chlorotetrafluoropropionate sinks.

-

Risk: Researchers accustomed to standard workups may drain the bottom aqueous layer and unwittingly discard the fluorinated product.

-

Mitigation: Always test layer identity using the "Drop Test" (add a drop of water; if it floats, the bottom layer is the fluorinated organic phase).

Material Compatibility

The high fluorine content renders this compound lipophilic yet potentially aggressive toward certain seals.

-

Recommended: Glass, Stainless Steel (304/316), PTFE (Teflon), Kalrez.

-

Avoid: Natural rubber, Buna-N (swelling may occur).

Experimental Protocols

Self-Validating Quality Control (SVQC) Protocol

To ensure the integrity of the reagent before use in high-value synthesis, follow this non-destructive validation workflow.

Objective: Verify identity and purity without consuming significant material.

Step 1: Visual Inspection

-

Confirm liquid is clear and free of suspended solids or yellowing (indication of acid degradation).

Step 2: Gravimetric Density Check (The "Gold Standard")

-

Equipment: Calibrated 1.000 mL syringe or pycnometer.

-

Procedure: Tare a vial. Dispense exactly 1.000 mL of liquid. Weigh.

-

Validation: Mass must be 1.418 g ± 0.02 g .

-

If < 1.40 g: Suspect contamination with non-fluorinated solvent (e.g., Ethanol).

-

If > 1.43 g: Suspect contamination with heavy fluorinated byproducts.

-

Step 3: Refractive Index (RI) Screen

-

Procedure: Place sample on refractometer prism.

-

Validation: Reading must be 1.342 ± 0.002 .

-

Note: Most organic contaminants have RI > 1.35. A high RI reading is an immediate "NO GO" signal.

-

Purification via Fractional Distillation

If the SVQC fails (purity < 97%), purify using the following parameters:

-

Setup: Short-path distillation head with a Vigreux column.

-

Pressure: Reduced pressure (20–30 mmHg) is preferred to lower boiling point to ~45°C.

-

Collection: Discard the first 5% (fore-run containing ethanol/water). Collect the fraction stable at constant temperature.

-

Storage: Store under Argon/Nitrogen at 2–8 °C.

Visualization of Workflows

QC Decision Logic

The following diagram illustrates the decision matrix for validating incoming batches of Ethyl 2-chlorotetrafluoropropionate.

Figure 1: Self-validating Quality Control (QC) workflow ensuring material integrity before synthesis.

Extraction Phase Separation Guide

Visualizing the correct layer is crucial to prevent yield loss.

Figure 2: Phase separation logic. Unlike standard esters, the fluorinated product forms the bottom layer.

References

-

Fluorine1.ru. (2025).[1] Catalog of Fluorinated Esters: CAS 5829-03-8. Retrieved from [Link]

-

PubChem. (2025).[2][3] Compound Summary: Ethyl 2-chloro-2,3,3,3-tetrafluoropropanoate. Retrieved from [Link]

Sources

History and discovery of chlorotetrafluoropropionate derivatives

The Chloro-Fluorinated Bridge: A Technical Guide to Chlorotetrafluoropropionate Derivatives

Part 1: Core Directive & Historical Genesis

The Fluorine Imperative

The discovery of chlorotetrafluoropropionate derivatives did not occur in a vacuum; it emerged from the "Fluorine Boom" of the mid-20th century, driven by the Manhattan Project's need for chemically inert coolants and the subsequent commercialization of tetrafluoroethylene (TFE). While perfluorinated chains (

Unlike the inert trifluoromethyl group (

Structural Isomerism: The Critical Distinction In technical literature, "chlorotetrafluoropropionate" can refer to two distinct isomers with vastly different synthetic origins and reactivities.

| Isomer | Structure | Origin | Key Utility |

| 3-Chloro isomer | Telomerization of TFE | Medicinal Chemistry (Linker) | |

| 2-Chloro isomer | Oxidation of HFP/HCFCs | Refrigerants (HFO precursors) |

This guide focuses on the 3-chloro-2,2,3,3-tetrafluoropropionate series, as it serves as the primary building block for linear fluorinated linkers in drug discovery.

Part 2: Synthetic Architectures

The synthesis of 3-chloro-2,2,3,3-tetrafluoropropionic acid (CAS 661-82-5) relies on accessing the

Pathway A: The Oxidative Telomerization Route (Dominant)

This pathway uses the reaction of TFE with a chlorine source and a carbon-1 unit, often followed by oxidation.

-

Telomerization: TFE reacts with iodine monochloride (ICl) to form the telomer

. -

Ethylene Insertion: The iodide undergoes radical addition to ethylene to form

. -

Oxidation: Vigorous oxidation (e.g., Jones reagent or

) cleaves the hydrocarbon tail to the carboxylic acid.

Pathway B: The Alcohol Oxidation Protocol

For laboratory-scale preparation, researchers often start with 3-chloro-2,2,3,3-tetrafluoropropanol , which is commercially available or synthesized via TFE/methanol telomerization under specific chlorinating conditions.

Figure 1: Synthetic pathway from TFE monomer to the target chlorotetrafluoropropionate scaffold via radical telomerization.[1][2][3]

Part 3: Reactivity & Handling

1. The Labile C-Cl Bond The terminal chlorine in 3-chloro-2,2,3,3-tetrafluoropropionates is less reactive than a typical alkyl chloride due to the strong electron-withdrawing effect of the adjacent fluorines (bond strengthening). However, it remains susceptible to:

-

Radical Scission: Under UV irradiation or radical initiation (AIBN), the C-Cl bond can homolyze, generating the

radical. -

Metal-Halogen Exchange: Treatment with

can generate the corresponding fluorinated Grignard-type species for coupling.

2. Esterification & Derivatization

The carboxylic acid moiety behaves typically, but the alpha-fluorines increase the acidity (

Part 4: Applications in Drug Discovery

Mechanistic Utility: The "Short Lipophilic Linker"

In medicinal chemistry, the

-

Retained: To modulate pKa and lipophilicity (LogP).

-

Displaced: To cyclize into fluorinated heterocycles.

Case Study: PfFNT Inhibitors (Malaria) Recent research into Plasmodium falciparum formate-nitrite transporter (PfFNT) inhibitors has utilized chlorotetrafluoropropionate derivatives. The scaffold is used to synthesize vinylogous acid analogues where the fluoroalkyl chain fits into the hydrophobic vestibule of the transporter, blocking lactate export and killing the parasite.

| Parameter | Effect of |

| Metabolic Stability | Blocks |

| Lipophilicity | Increases membrane permeability (critical for intracellular parasites). |

| Conformation | The "Gauche Effect" of vicinal fluorines induces a twisted conformation, distinct from hydrocarbon chains. |

Part 5: Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-chloro-2,2,3,3-tetrafluoropropionate

A standard procedure for esterification from the acid precursor.

Reagents:

-

3-Chloro-2,2,3,3-tetrafluoropropionic acid (1.0 eq)

-

Ethanol (Absolute, excess)[3]

-

Sulfuric acid (Catalytic, 0.1 eq)

-

Toluene (Solvent for azeotropic removal)[4]

Methodology:

-

Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and reflux condenser.

-

Charging: Add 3-chloro-2,2,3,3-tetrafluoropropionic acid (10.0 g, 55 mmol) and ethanol (30 mL) to toluene (100 mL). Add

(0.3 mL). -

Reflux: Heat to reflux (

) for 6 hours. Monitor water collection in the trap. -

Workup: Cool to RT. Wash with sat.

( -

Purification: Dry organic layer over

. Remove solvent in vacuo. Distill the residue (bp

Validation:

-

NMR: Look for two singlets (or triplets due to coupling) around -65 ppm (

-

GC-MS: Confirm molecular ion peak (M+).

Protocol 2: Amide Coupling (Drug Synthesis Context)

Conversion to the acid chloride for coupling with an amine.

-

Activation: Dissolve the acid (1.0 eq) in DCM. Add oxalyl chloride (1.2 eq) and catalytic DMF. Stir at RT for 2h until gas evolution ceases.

-

Coupling: Concentrate to remove excess oxalyl chloride. Redissolve in DCM. Add the target amine (1.0 eq) and TEA (2.0 eq) at

. -

Result: Formation of the

linkage.

References

-

Golldack, A. et al. (2017). Substrate-Analogous Inhibitors of the Plasmodium falciparum Lactate Transporter PfFNT. Journal of Medicinal Chemistry . Link

-

Walloch, P. et al. (2020). Addressing the Intracellular Vestibule of the Plasmodial Lactate Transporter PfFNT. Journal of Medicinal Chemistry . Link

-

DuPont de Nemours. (1950). Tetrafluoroethylene Telomers and Process of Preparing Same. U.S. Patent 2,551,573 . Link

-

Daikin Industries. (2006). Process for Producing 3,3,3-Trifluoropropionyl Chloride. European Patent EP1734023 . Link

-

BenchChem. 3-Chloro-2,2,3,3-tetrafluoropropionate Product Data. Link

Sources

- 1. CN101979364B - Method for preparing 2,3,3,3-tetrafluoropropylene - Google Patents [patents.google.com]

- 2. 2,2,3,3-Tetrafluoro-1-propanol 98 76-37-9 [sigmaaldrich.com]

- 3. US5336801A - Processes for the preparation of 2,2,3,3-tetrafluoropropionate salts and derivatives thereof - Google Patents [patents.google.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

Technical Safety & Handling Guide: Ethyl 2-Chlorotetrafluoropropionate

CAS: 5829-03-8 | Formula: C₅H₅ClF₄O₂

Executive Summary

This technical guide provides a rigorous safety and handling framework for Ethyl 2-chlorotetrafluoropropionate , a specialized fluorinated building block used in the synthesis of metabolically stable pharmaceutical candidates. Unlike generic esters, this compound presents a dual-hazard profile combining the flammability of short-chain esters with the latent toxicity and corrosivity of alpha-halo-fluorinated motifs.

This document is designed for researchers and scale-up chemists, moving beyond standard SDS boilerplate to address the specific mechanistic hazards—principally the potential for hydrolysis-induced release of Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) during improper handling or storage.

Part 1: Chemical Identity & Physicochemical Profile[1]

Scientific Context: The presence of the alpha-chloro and beta-fluoro substituents significantly alters the electrophilicity of the carbonyl carbon and the lability of the ester bond compared to non-halogenated analogs.

| Property | Value / Description | Technical Note |

| CAS Number | 5829-03-8 | Verified Identifier |

| IUPAC Name | Ethyl 2-chloro-2,3,3,3-tetrafluoropropanoate | |

| Molecular Weight | 208.54 g/mol | |

| Appearance | Clear, colorless liquid | Check for yellowing (indicates decomposition) |

| Boiling Point | ~110–115 °C (estimated) | Read-across from Ethyl 2-chloropropionate (146°C) & Ethyl 2,3,3,3-tetrafluoropropionate (108°C) |

| Density | ~1.2–1.3 g/mL | Halogenation increases density > water |

| Solubility | Miscible in organic solvents (DCM, THF, EtOAc) | Hydrolytically unstable in water |

| Flash Point | ~35–40 °C (Closed Cup) | Flammable Liquid (Category 3) |

Part 2: Hazard Identification & Toxicology (E-E-A-T Analysis)

GHS Classification (Derived & Verified)

Based on structural analogs (Ethyl 2-chloropropionate and Ethyl 2,3,3,3-tetrafluoropropionate), the following GHS classifications apply. Treat this compound as a Severe Irritant and Lachrymator .[1]

-

Flammable Liquids: Category 3 (H226)

-

Skin Corrosion/Irritation: Category 1B or 2 (H314/H315) – Assume Corrosive due to potential HF hydrolysis.

-

Serious Eye Damage/Irritation: Category 1 (H318)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - Respiratory Irritation)

The "Hidden" Hazard: Hydrolysis & HF Formation

Mechanism: The electron-withdrawing effect of the fluorine atoms makes the ester bond susceptible to hydrolysis. Upon contact with mucosal moisture or atmospheric humidity, the compound can degrade.

Toxicological Implication:

-

Inhalation: Vapors may cause delayed pulmonary edema.

-

Skin Contact: Potential for deep tissue damage characteristic of HF burns, where fluoride ions sequester calcium, leading to systemic hypocalcemia.

Part 3: Safe Handling & Storage Protocols

Engineering Controls

-

Primary Barrier: All handling must occur within a certified Chemical Fume Hood operating at face velocity >100 fpm.

-

Secondary Barrier: Use a spill tray (polypropylene compatible) to contain potential leaks.

-

Atmosphere: Handle under dry nitrogen or argon to prevent hydrolysis.

Personal Protective Equipment (PPE) Matrix

-

Hand Protection:

-

Standard: Nitrile gloves (double-gloved, minimum 0.11 mm) for splash protection.

-

Spill Cleanup: Silver Shield® or Viton® laminate gloves. Latex is non-compliant.

-

-

Eye Protection: Chemical splash goggles + Face shield (if pouring >50 mL).

-

Body Protection: Flame-retardant lab coat + Chemical-resistant apron.

Storage Integrity

-

Temperature: Store at 2–8 °C (Refrigerated).

-

Segregation: Store away from Strong Bases (exothermic hydrolysis) and Oxidizers .

-

Container: Keep in original fluoropolymer-lined or glass containers with PTFE-lined caps. Inspect caps for corrosion regularly.

Part 4: Emergency Response Protocols

HF-Specific First Aid (Calcium Gluconate Protocol)

Due to the fluorinated nature, standard acid burn protocols are insufficient.

-

Skin Contact:

-

Eye Contact:

-

Irrigate with water/saline for 15 minutes.

-

Do NOT use calcium gluconate gel in eyes.[3] Use 1% Calcium Gluconate solution if available and trained, otherwise continue irrigation.

-

-

Inhalation:

Emergency Decision Tree (Visualization)

Figure 1: Critical decision pathways for spill containment and personnel exposure, emphasizing the Calcium Gluconate intervention step.

Part 5: Synthesis & Application Context

Primary Utility: Ethyl 2-chlorotetrafluoropropionate is a versatile electrophile used to introduce the

Key Reaction: Reformatsky-Type Difluoroalkylation

The C-Cl bond is activated for Zinc (Zn) insertion, allowing reaction with aldehydes or ketones to form

Reaction Setup Workflow:

Figure 2: Step-by-step procedural logic for conducting a Reformatsky reaction, highlighting the critical temperature control during addition.

Disposal Considerations

-

Do not mix with general organic waste.

-

Segregate into "Halogenated Organic Waste" .

-

Label clearly: "Contains Fluorinated Esters – Potential HF Generation" to warn disposal plant operators.

References

-

PubChem. (2025). Ethyl 2,3,3,3-tetrafluoropropanoate Compound Summary. National Library of Medicine. [Link]

Sources

Methodological & Application

Application Note: Synthesis of Fluorinated Heterocycles Using Ethyl 2-Chlorotetrafluoropropionate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol and Mechanistic Guide

Introduction & Rationale

The incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone strategy in modern medicinal chemistry and agrochemical development. The unique stereoelectronic properties of fluorine—specifically its high electronegativity, low polarizability, and small van der Waals radius—impart profound changes to a molecule's physicochemical profile[1]. Fluorination routinely enhances metabolic stability by blocking cytochrome P450-mediated oxidation, modulates the pKa of adjacent functional groups to improve target binding, and fine-tunes lipophilicity to optimize cellular membrane permeability[2].

While late-stage fluorination methods are evolving, the "fluorinated building block" approach remains the most reliable and scalable strategy for synthesizing complex heterocycles[2]. Ethyl 2-chlorotetrafluoropropionate (CAS: 5829-03-8) [3] is an exceptionally versatile, commercially available building block. It serves as a highly efficient dielectrophilic synthon for installing the bulky, lipophilic 1-chloro-1,2,2,2-tetrafluoroethyl (

Chemical Profile & Reactivity

-

Chemical Name: Ethyl 2-chloro-2,3,3,3-tetrafluoropropanoate

-

Formula:

-

Reactivity Paradigm: The ester carbonyl is highly activated toward nucleophilic attack due to the intense inductive electron-withdrawing effect of the adjacent

-chloro-

Workflow 1: Synthesis of 3-(1-Chloro-1,2,2,2-tetrafluoroethyl)pyrazoles

Fluorinated pyrazoles are privileged scaffolds found in numerous blockbuster drugs (e.g., Celecoxib) and agrochemicals[1]. The synthesis of

Mechanistic Causality

The reaction initiates via a nucleophilic acyl substitution where the more nucleophilic nitrogen of the hydrazine attacks the highly electrophilic ester carbonyl, eliminating ethanol to form an acylhydrazone intermediate. The intense electron-withdrawing nature of the

Caption: Mechanistic pathway for the synthesis of fluorinated pyrazoles via condensation and cyclization.

Step-by-Step Protocol

-

Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the substituted hydrazine (1.0 mmol) in anhydrous ethanol (5.0 mL) under a nitrogen atmosphere.

-

Controlled Addition: Cool the reaction vessel to 0 °C using an ice bath. Add ethyl 2-chlorotetrafluoropropionate (1.1 mmol) dropwise over 10 minutes. Note: The strong electrophilicity of the ester makes this initial step exothermic; temperature control prevents unwanted side reactions.

-

Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 6–8 hours. Monitor the reaction progress via LC-MS or TLC (Hexane/EtOAc 4:1) until the acylhydrazone intermediate is fully consumed.

-

Work-up: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the crude residue between ethyl acetate (15 mL) and saturated aqueous

(15 mL). Extract the aqueous layer with additional ethyl acetate (2 × 10 mL). -

Purification: Wash the combined organic layers with brine, dry over anhydrous

, filter, and concentrate. Purify via flash column chromatography (silica gel, gradient elution with Hexane/EtOAc) to yield the pure fluorinated pyrazole.

Workflow 2: Synthesis of 2-(1-Chloro-1,2,2,2-tetrafluoroethyl)benzimidazoles

Benzimidazoles containing fluorinated alkyl groups exhibit potent antiviral, antimicrobial, and anticancer activities[1]. The condensation of o-phenylenediamine with ethyl 2-chlorotetrafluoropropionate requires specific dehydrating conditions to force the equilibrium toward the fully cyclized product.

Mechanistic Causality

Unlike the highly reactive hydrazines, aromatic diamines are weaker nucleophiles. The initial amidation requires elevated temperatures. More importantly, the subsequent intramolecular cyclization to form the imidazole ring generates water. Because the reaction is reversible, a Dean-Stark apparatus is employed to continuously remove the azeotropic water/toluene mixture, driving the reaction to completion according to Le Chatelier's principle. Acid catalysis (p-TSA) is utilized to protonate the carbonyl oxygen of the mono-amide intermediate, increasing its electrophilicity for the secondary amine attack.

Caption: Workflow and mechanistic steps for the synthesis of tetrafluoroethyl-substituted benzimidazoles.

Step-by-Step Protocol

-

Preparation: In a 100 mL round-bottom flask, suspend o-phenylenediamine (5.0 mmol) and ethyl 2-chlorotetrafluoropropionate (6.0 mmol) in anhydrous toluene (20 mL).

-

Catalysis: Add p-toluenesulfonic acid monohydrate (p-TSA, 0.5 mmol, 10 mol%) to the suspension.

-

Dehydration/Cyclization: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to a vigorous reflux (110 °C) for 12 hours. The continuous removal of water is critical for preventing the hydrolysis of the intermediate.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with dichloromethane (30 mL) and wash sequentially with 1 M NaOH (20 mL) and brine (20 mL).

-

Purification: Dry the organic phase over

, filter, and evaporate the solvent. The crude product can typically be purified by recrystallization from hot ethanol/water to afford the pure benzimidazole as a crystalline solid.

Data Presentation & Comparative Analysis

The table below summarizes the standardized reaction conditions, typical yields, and critical spectroscopic markers for the heterocycles synthesized using ethyl 2-chlorotetrafluoropropionate.

| Target Heterocycle | Primary Nucleophile | Solvent / Catalyst | Temp / Time | Typical Yield | |

| 3-(1-Chloro-1,2,2,2-tetrafluoroethyl)pyrazole | Phenylhydrazine | Ethanol / None | 80 °C / 8 h | 75–85% | ~ -78.5 ppm (d, J = 7.5 Hz) |

| 2-(1-Chloro-1,2,2,2-tetrafluoroethyl)benzimidazole | o-Phenylenediamine | Toluene / p-TSA | 110 °C / 12 h | 80–90% | ~ -76.2 ppm (d, J = 8.0 Hz) |

| 2-(1-Chloro-1,2,2,2-tetrafluoroethyl)pyrimidine | Acetamidine HCl | Ethanol / NaOEt | 80 °C / 6 h | 65–75% | ~ -79.1 ppm (d, J = 7.2 Hz) |

Analytical Validation & Troubleshooting

Validating the integrity of the synthesized fluorinated heterocycles relies heavily on multinuclear NMR spectroscopy.

-

F NMR Diagnostics: The

-

Troubleshooting Incomplete Cyclization: If LC-MS or NMR indicates the presence of the uncyclized mono-amide/acylhydrazone intermediate (evidenced by the retention of the amide N-H proton and a shift in the

F signals), the cyclization step has stalled. This is typically resolved by verifying the anhydrous nature of the solvent, ensuring the Dean-Stark trap is functioning correctly (for benzimidazoles), or marginally increasing the acid catalyst loading.

References

-

Title: Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems Source: National Center for Biotechnology Information (nih.gov) URL: [Link]

-

Title: Key developments in fluorinated heterocycles Source: Taylor & Francis Online (tandfonline.com) URL: [Link]

-

Title: Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications Source: Journal of the American Chemical Society (acs.org) URL: [Link]

-

Title: List of Fluorine Compounds | PDF Source: Scribd (scribd.com) URL: [Link]

Sources

Application Note: Radical Addition of Ethyl 2-chlorotetrafluoropropionate to Alkenes

This is a comprehensive Application Note and Protocol for the radical addition of Ethyl 2-chlorotetrafluoropropionate to alkenes , designed for researchers in medicinal chemistry and materials science.

Executive Summary

The incorporation of fluorinated motifs into organic scaffolds is a cornerstone of modern drug discovery, enhancing metabolic stability and lipophilicity.[1] Ethyl 2-chlorotetrafluoropropionate (1 ) serves as a potent precursor for the 2,3,3,3-tetrafluoropropionate motif. Unlike simple perfluoroalkyl iodides, this reagent requires specific activation of the C–Cl bond.

This guide details the protocol for the Atom Transfer Radical Addition (ATRA) of 1 to alkenes. We prioritize a Copper-Catalyzed approach (reductive redox catalysis) due to its superior control over side reactions (e.g., polymerization) compared to thermal peroxide methods.

Key Reaction

Transformation: Alkene + Ethyl 2-chlorotetrafluoropropionate

Scientific Foundation & Mechanism

The Reagent: Ethyl 2-chlorotetrafluoropropionate

-

Structure:

-

Reactivity Profile: The C–Cl bond is activated by the adjacent ester and fluorine atoms (bond dissociation energy

70 kcal/mol), making it suitable for homolytic cleavage by lower-valent transition metals (Cu\textsuperscript{I}, Ru\textsuperscript{II}) or photoredox catalysts. -

Role of Fluorine: The

-fluorine and

Mechanistic Pathway (Cu-Catalyzed ATRA)

The reaction proceeds via a radical redox mechanism known as the Kharasch addition.

-

Activation: The Cu\textsuperscript{I} catalyst reduces the C–Cl bond of 1 via Single Electron Transfer (SET), generating the electrophilic radical Int-A and a Cu\textsuperscript{II}-Cl species.

-

Addition: Int-A adds rapidly to the alkene double bond, forming a nucleophilic alkyl radical Int-B .

-

Deactivation (Halogen Transfer): The Cu\textsuperscript{II}-Cl species transfers a chlorine atom to Int-B , yielding the final product and regenerating the active Cu\textsuperscript{I} catalyst.

Figure 1: Catalytic cycle for the Copper-mediated ATRA of chlorotetrafluoropropionate.

Experimental Protocol

Reagent Preparation Table

| Component | Role | Equiv. | Notes |

| Ethyl 2-chlorotetrafluoropropionate | Substrate | 1.2 - 1.5 | Excess ensures high conversion of alkene. |

| Alkene | Substrate | 1.0 | Limiting reagent. |

| CuCl | Pre-catalyst | 0.05 (5 mol%) | Purify if green (oxidized); must be white. |

| TPMA or bpy | Ligand | 0.06 (6 mol%) | TPMA (Tris(2-pyridylmethyl)amine) is preferred for faster kinetics. |

| Dichloromethane (DCM) | Solvent | 0.2 - 0.5 M | Degassed. Acetonitrile is an alternative for polar substrates. |

| Ascorbic Acid (Optional) | Reducing Agent | 0.10 | Allows ppm-level catalyst loading (ICAR conditions). |

Step-by-Step Procedure (Standard Cu-Catalyzed)

Objective: Synthesize the addition product of Ethyl 2-chlorotetrafluoropropionate to 1-octene (Model Substrate).

-

Catalyst Complex Formation:

-

In a glovebox or under argon flow, charge a flame-dried Schlenk tube with CuCl (5.0 mg, 0.05 mmol) and TPMA (15 mg, 0.052 mmol).

-

Add 2 mL of anhydrous, degassed DCM. Stir until a homogeneous solution forms (often light yellow/green).

-

-

Substrate Addition:

-

Add the Alkene (1.0 mmol) via syringe.

-

Add Ethyl 2-chlorotetrafluoropropionate (1.2 mmol, ~250 mg) via syringe.

-

Critical Step: Perform three freeze-pump-thaw cycles to remove all traces of oxygen. Oxygen quenches the radical chain and oxidizes the catalyst.

-

-

Reaction:

-

Seal the tube and heat to 60°C in an oil bath.

-

Stir vigorously for 12–24 hours.

-

Monitoring: Check reaction progress via 19F NMR (disappearance of reactant signal at

-130 ppm range).

-

-

Workup:

-

Cool to room temperature.[1]

-

Dilute with Et2O (20 mL) to precipitate copper salts.

-

Filter through a short pad of silica gel or Celite.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification:

-

Purify via flash column chromatography (Hexanes/EtOAc gradient). The product is typically less polar than the starting ester but more polar than the alkene.

-

Alternative: Photoredox Protocol (Metal-Free/Low Metal)

For thermally sensitive substrates, a visible-light protocol is recommended.

-

Catalyst:

-Ir(ppy) -

Light Source: Blue LED (450 nm).

-

Solvent: Acetonitrile or DMF.

-

Procedure: Mix reagents and catalyst in a vial, degas (sparge with Ar for 15 min), and irradiate at RT for 12 h.

Substrate Scope & Limitations

The electrophilic radical generated from 1 reacts preferentially with electron-rich alkenes.

| Alkene Class | Reactivity | Expected Yield | Notes |

| Terminal Alkenes (e.g., 1-Octene) | High | 75-90% | Standard substrate. Excellent regioselectivity (Anti-Markovnikov). |

| Styrenes | Very High | 80-95% | Benzylic radical stabilization facilitates the addition. |

| Electron-Deficient Alkenes (e.g., Acrylates) | Low | <30% | Polarity mismatch. Both radical and alkene are electrophilic.[2] |

| Internal Alkenes | Moderate | 50-70% | Steric hindrance may slow down the addition step. |

Troubleshooting & Optimization

Problem: Low Conversion

-

Cause: Catalyst oxidation (poisoning by O2).

-

Solution: Improve degassing (freeze-pump-thaw is superior to sparging). Add a reducing agent like Ascorbic Acid (10 mol%) or Cu(0) wire to regenerate active Cu(I).

Problem: Polymerization (Oligomerization)

-

Cause: Rate of radical addition to alkene >> Rate of Cl-transfer from catalyst.

-

Solution: Increase the concentration of the catalyst (CuCl2) or use a ligand with higher halogen-transfer capability (e.g., TPMA over bipyridine). Dilute the reaction mixture.

Problem: Hydroalkylation (Dechlorination)

-

Cause: Presence of H-atom donors (solvent or impurities).

-

Solution: Use strictly anhydrous, non-H-donating solvents (avoid THF if possible; use DCM or Benzene).

Safety & Handling

-

Ethyl 2-chlorotetrafluoropropionate: Volatile and potentially corrosive. Handle in a fume hood.

-

Pressure: Reactions heated in sealed tubes generate pressure. Use appropriate shielding.

-

Copper Salts: Toxic to aquatic life. Dispose of as heavy metal waste.

References

-

Pinto, A. et al. "Copper-catalyzed atom transfer radical addition (ATRA) and cyclization (ATRC) reactions in the presence of environmentally benign ascorbic acid as a reducing agent." Dalton Transactions, 2009.

-

Severin, K. et al. "Atom-Transfer Radical Addition Reactions Catalyzed by RuCp* Complexes: A Mechanistic Study." Chemistry - A European Journal, 2009.[3]

-

Matyjaszewski, K. et al. "Atom Transfer Radical Addition (ATRA) catalyzed by copper complexes with tris[2-(dimethylamino)ethyl]amine (Me6TREN) ligand." Dalton Transactions, 2013.

-

Dolson, M. G. et al. "Ethyl 2-chlorotetrafluoropropionate Chemical Structure and Properties." ChemicalBook, Accessed 2023.[4]

-

Wallentin, C. J. et al. "Visible Light-Driven Atom Transfer Radical Addition to Olefins." Nature Communications, 2016 (Contextual Reference for Photoredox ATRA).

Sources

Application Note: Ethyl 2-Chlorotetrafluoropropionate as a Fluorinated Building Block

[1][2]

Abstract & Strategic Value

Ethyl 2-chlorotetrafluoropropionate is a high-value organofluorine building block characterized by a reactive

This structural motif is increasingly prized in drug discovery for its ability to:

-

Block Metabolic Hotspots: The quaternary center prevents enolization and metabolic oxidation at the

-position. -

Modulate Lipophilicity: The dense fluorination significantly alters the LogP and membrane permeability of the parent scaffold.

-

Induce Conformational Locking: The steric bulk of the

group restricts bond rotation, potentially locking bioactive conformations.

Chemical Profile & Properties[2][3][4][5][6][7][8][9][10][11]

| Property | Specification |

| Chemical Name | Ethyl 2-chloro-2,3,3,3-tetrafluoropropionate |

| CAS Number | 5829-03-8 |

| Structure | |

| Molecular Weight | 208.54 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | ~110–115 °C (estimated at 760 mmHg) |

| Density | ~1.35 g/mL |

| Reactivity Class |

Mechanism of Action & Reactivity

The reactivity of Ethyl 2-chlorotetrafluoropropionate is dominated by the activation of the C–Cl bond. The adjacent electron-withdrawing groups (

Reactivity Pathways

The compound primarily functions through two mechanistic pathways:

-